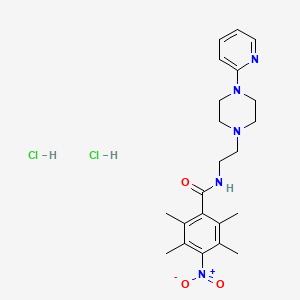

Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride

Beschreibung

This compound is a structurally complex benzamide derivative featuring a nitro group at the 4-position, tetramethyl substitution at the 2,3,5,6-positions, and a piperazinyl-ethyl side chain terminating in a 2-pyridinyl moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Eigenschaften

CAS-Nummer |

104373-53-7 |

|---|---|

Molekularformel |

C22H31Cl2N5O3 |

Molekulargewicht |

484.4 g/mol |

IUPAC-Name |

2,3,5,6-tetramethyl-4-nitro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide;dihydrochloride |

InChI |

InChI=1S/C22H29N5O3.2ClH/c1-15-17(3)21(27(29)30)18(4)16(2)20(15)22(28)24-9-10-25-11-13-26(14-12-25)19-7-5-6-8-23-19;;/h5-8H,9-14H2,1-4H3,(H,24,28);2*1H |

InChI-Schlüssel |

KFZIXFYOLXRCFK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C(=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=N3)C)C)[N+](=O)[O-])C.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzamide Core Construction

The benzamide core bearing the 4-nitro and 2,3,5,6-tetramethyl substituents is generally synthesized by acylation of an appropriately substituted aniline or via direct amidation of the corresponding carboxylic acid derivative. Nitro substitution is introduced either by nitration of a preformed benzamide or by using a nitro-substituted precursor.

Detailed Preparation Methods

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling

A significant advancement in synthesizing such complex amides involves palladium-catalyzed C–N cross-coupling reactions, which enable the formation of aryl amines and heterocyclic amines under mild and versatile conditions. This method is particularly useful for attaching the pyridinyl group to the piperazine ring and for coupling the piperazinyl ethyl moiety to the benzamide core.

- Catalysts: Palladium complexes with ligands such as dialkylbiarylphosphines (e.g., Xantphos, BINAP) have been shown to efficiently catalyze these reactions.

- Conditions: Reactions typically proceed under mild heating with a base (e.g., sodium tert-butoxide) in solvents like toluene or dioxane.

- Advantages: High selectivity, tolerance to various functional groups, and operational simplicity.

This approach allows for the selective monoarylation of primary and secondary amines, which is critical in avoiding over-substitution in the piperazine ring.

Stepwise Synthesis Approach

A typical synthetic sequence may proceed as follows:

Synthesis of 4-nitro-2,3,5,6-tetramethylbenzoyl chloride : Starting from 4-nitro-2,3,5,6-tetramethylbenzoic acid, conversion to the acid chloride is achieved using reagents like thionyl chloride.

Amidation with N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)amine : The acid chloride is reacted with the amine under controlled conditions to form the benzamide linkage.

Preparation of the N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)amine : This intermediate is synthesized via palladium-catalyzed N-arylation of piperazine with 2-bromopyridine, followed by alkylation with 2-chloroethylamine or a protected derivative.

Salt Formation : The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Alternative Synthetic Routes

- Reductive Amination : In some cases, reductive amination strategies are employed to attach the ethyl linker to the piperazine or pyridine rings.

- Nucleophilic Aromatic Substitution : For certain substituted pyridines, nucleophilic aromatic substitution may be used instead of palladium catalysis.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acid chloride formation | Thionyl chloride, reflux | 85-95 | Conversion of acid to acid chloride |

| 2 | Palladium-catalyzed N-arylation | Pd catalyst (e.g., Pd2(dba)3), Xantphos ligand, NaOtBu, toluene, 80-110°C | 70-90 | Coupling of piperazine with 2-bromopyridine |

| 3 | Alkylation | 2-chloroethylamine, base (e.g., K2CO3), solvent (DMF), 50-80°C | 65-80 | Introduction of ethyl linker |

| 4 | Amidation | Acid chloride + amine, base (e.g., triethylamine), solvent (CH2Cl2), 0-25°C | 75-85 | Formation of benzamide bond |

| 5 | Salt formation | HCl in ethanol or ether | Quantitative | Formation of dihydrochloride salt |

Research Discoveries and Optimization

- Ligand Effects : Dialkylbiarylphosphine ligands have been optimized to enhance catalyst activity and selectivity, reducing side reactions and improving yields.

- Base Selection : Weak bases favor the coupling of sensitive substrates, preventing decomposition of functional groups.

- Microwave-Assisted Heating : Accelerates reaction rates and improves yields in palladium-catalyzed steps.

- Solvent Effects : Solvent polarity and coordination ability influence catalyst stability and reaction efficiency.

- Salt Formation : Conversion to dihydrochloride salt improves compound stability, solubility, and bioavailability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperazinyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and cellular processes.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Wirkmechanismus

The mechanism of action of Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and other functional groups in the compound play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Comparisons

Core Structure Differences :

- The target compound’s benzamide core distinguishes it from the pentanamide (e.g., Compound 7o) and benzeneacetamide (CAS 548438-13-7) analogs. The amide linkage in benzamides typically confers rigidity and hydrogen-bonding capacity, influencing receptor binding .

- In contrast, oxazolo-pyridine (Compound 16) and triazine-pyrrolidine derivatives () exhibit entirely distinct heterocyclic frameworks, altering electronic properties and metabolic stability .

The 2-pyridinyl-piperazine moiety in the target compound mirrors the pyridinylphenyl terminus in Compound 7o, suggesting shared affinity for aromatic-rich binding pockets (e.g., dopamine receptors) .

Physicochemical Properties :

- The dihydrochloride salt in the target compound improves aqueous solubility relative to neutral analogs like CAS 548438-13-7, which has a predicted density of 1.271 g/cm³ and high boiling point (669.6°C) .

- Compound 16’s ester carbonyl (IR ν 1707 cm⁻¹) and melting point (136°C) highlight its polar character, contrasting with the target compound’s nitro and tetramethyl groups .

Synthetic Complexity :

- The triazine-pyrrolidine derivative () requires multi-step functionalization of triazine cores, whereas the target compound’s synthesis likely involves simpler piperazine-ethyl coupling to a pre-functionalized benzamide .

Research Implications and Gaps

- Pharmacological Potential: The structural similarity to dopamine D3-selective compounds (e.g., Compound 7o) suggests the target compound may interact with CNS receptors, though specific data are absent .

- Limitations : Predicted properties (e.g., pKa, density) for analogs like CAS 548438-13-7 are available, but experimental data for the target compound are lacking, necessitating further characterization .

Biologische Aktivität

Benzamide derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride (CAS Number: 155204-27-6) is particularly notable for its potential therapeutic applications. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C22H31Cl2N5O3

- Molar Mass : 461.51 g/mol

- Appearance : Yellow solid

- Purity : ≥ 95%

The compound features a complex structure that includes a benzamide core substituted with a nitro group and a piperazine moiety linked to a pyridine ring. This structural configuration is believed to contribute to its pharmacological properties.

Benzamide derivatives often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific interactions of this compound with serotonin receptors (5-HT1A) have been highlighted in studies where similar benzamide compounds demonstrated significant binding affinity and functional activity .

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit antimicrobial properties. A study on related compounds showed effective larvicidal activity against mosquito larvae and fungicidal activity against several fungal strains . For instance, certain derivatives demonstrated larvicidal activity as high as 100% at concentrations of 10 mg/L.

| Compound | Larvicidal Activity (%) | Concentration (mg/L) |

|---|---|---|

| 7a | 100 | 10 |

| 7h | 40 | 1 |

Additionally, fungicidal activities were noted against pathogens such as Botrytis cinerea, with some compounds showing superior inhibition compared to established fungicides like fluxapyroxad .

Neuropharmacological Effects

The interaction of benzamide derivatives with the central nervous system has been investigated due to their structural similarity to known psychoactive compounds. For instance, the compound's ability to modulate serotonin receptor activity suggests potential applications in treating mood disorders .

Case Studies

- Study on Serotonin Receptor Binding :

-

Antifungal Efficacy :

- In a comparative study, the antifungal efficacy of new benzamide derivatives was assessed against common agricultural pathogens. The results indicated that certain compounds exhibited EC50 values lower than those of traditional antifungals, suggesting enhanced potency and potential for agricultural applications .

Q & A

Q. What are the critical synthetic steps for preparing this compound, and what reagents/conditions are typically employed?

The synthesis involves multi-step organic reactions:

- Pyrimidine/Piperazine Core Formation : Cyclization reactions using precursors like barbituric acid or substituted piperazines under controlled pH and temperature (e.g., 60–80°C) .

- Substitution Reactions : Introduction of nitro and pyridinyl groups via alkylation or nucleophilic substitution, often requiring catalysts like anhydrous AlCl₃ .

- Benzamide Coupling : Reaction of the intermediate with 4-nitrobenzoyl chloride using coupling agents (e.g., EDCI) in the presence of a base (e.g., triethylamine) .

- Salt Formation : Conversion to dihydrochloride via HCl treatment in polar solvents .

Key Reagents : EDCI, barbituric acid, triethylamine, AlCl₃.

Q. Which spectroscopic methods are essential for structural validation?

Post-synthesis characterization requires:

- ¹H/¹³C NMR : To confirm substituent positions and aromaticity .

- IR Spectroscopy : For identifying amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry (EIMS) : To verify molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures purity and stoichiometric consistency .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

Initial screening includes:

- Binding Affinity Assays : Radioligand displacement studies targeting receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety .

- Enzyme Inhibition Tests : For kinase or protease activity, using fluorogenic substrates .

- Cytotoxicity Profiling : MTT assays on cell lines to assess baseline toxicity .

Advanced Questions

Q. How can reaction yields be optimized during the benzamide coupling step?

Optimization strategies:

- Catalyst Screening : Test alternatives to EDCI, such as DCC or HATU, to improve coupling efficiency .

- Solvent Polarity : Compare DMF vs. THF for solubility and reaction kinetics .

- Temperature Gradients : Perform reactions at 0°C (to reduce side reactions) vs. room temperature .

- Yield Data from Analogous Compounds :

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI | DMF | 25 | 86 |

| HATU | THF | 0 | 93 |

Q. How should researchers resolve contradictions in receptor binding data across assays?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or receptor isoforms. Mitigation steps:

- Orthogonal Assays : Compare radioligand binding with SPR (surface plasmon resonance) to validate affinity .

- Structural Analysis : Use X-ray crystallography or molecular docking to identify binding pocket interactions .

- Control Experiments : Test against known agonists/antagonists to confirm target specificity .

Q. What computational approaches are suitable for predicting this compound’s pharmacokinetics?

Advanced methods include:

- Molecular Dynamics (MD) Simulations : To model membrane permeability and blood-brain barrier penetration .

- QSAR Modeling : Correlate substituent electronegativity (e.g., nitro groups) with logP and bioavailability .

- CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor to assess metabolic stability .

Data Contradiction Analysis

Q. Why might biological activity differ between in vitro and in vivo models?

- Metabolic Degradation : In vivo hepatic metabolism may reduce bioavailability compared to in vitro settings. Use LC-MS to identify metabolites .

- Protein Binding : Serum albumin binding in vivo can limit free compound concentration. Measure plasma protein binding via equilibrium dialysis .

- Dosage Regimen : Adjust in vivo dosing frequency based on compound half-life (t₁/₂) from pharmacokinetic studies .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure consistency .

- Assay Validation : Include positive/negative controls in each biological experiment to minimize false positives .

- Data Transparency : Report NMR shifts, coupling constants, and MS fragments in supplementary materials for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.